(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one typically involves the condensation of 2-(hexyloxy)benzaldehyde with 3-phenyl-1,2-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolone derivatives.
Scientific Research Applications
(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: A compound with similar structural features but different functional groups.
Ethyl acetoacetate: Known for its keto-enol tautomerism and used in various chemical reactions.
Uniqueness
(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyloxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4Z)-4-[(2-hexoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C22H23NO3/c1-2-3-4-10-15-25-20-14-9-8-13-18(20)16-19-21(23-26-22(19)24)17-11-6-5-7-12-17/h5-9,11-14,16H,2-4,10,15H2,1H3/b19-16- |
InChI Key |
CGWRQKKCAXAJMV-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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